molecular formula C8H17NS B097012 N,N-Diethylbutanethioamide CAS No. 19420-07-6

N,N-Diethylbutanethioamide

Cat. No.: B097012
CAS No.: 19420-07-6
M. Wt: 159.29 g/mol
InChI Key: XSDYVJCOVSBGAP-UHFFFAOYSA-N
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Description

N,N-Diethylbutanethioamide is a sulfur-containing organic compound belonging to the thioamide class, where a sulfur atom replaces the oxygen atom in the carbonyl group of a traditional amide. Its molecular structure comprises a butanethioamide backbone (C₃H₆C(S)NH₂) with two ethyl groups attached to the nitrogen atom. Thioamides like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their enhanced stability and reactivity compared to oxygenated analogs .

Properties

CAS No.

19420-07-6

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

N,N-diethylbutanethioamide

InChI

InChI=1S/C8H17NS/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3

InChI Key

XSDYVJCOVSBGAP-UHFFFAOYSA-N

SMILES

CCCC(=S)N(CC)CC

Canonical SMILES

CCCC(=S)N(CC)CC

Synonyms

Butanethioamide, N,N-diethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) LogP Key Functional Group
N,N-Diethylbutanethioamide* C₈H₁₅NS 157.28 ~0.95 (est.) ~1.5 (est.) Thioamide (C=S)
N,N-Diethylacetamide C₆H₁₃NO 115.17 0.925 0.44 Amide (C=O)
N,N-Dimethylacetamide C₄H₉NO 87.12 0.937 -0.77 Amide (C=O)
N-Ethylbutanamide C₆H₁₃NO 115.17 0.902 0.91 Amide (C=O)

*Estimated values based on structural analogs and sulfur substitution effects .

Key Observations :

  • Molecular Weight and Density : The replacement of oxygen with sulfur in this compound increases molecular weight by ~16 g/mol compared to N,N-Diethylacetamide. Density is marginally higher due to sulfur’s atomic mass.
  • Lipophilicity (LogP) : Thioamides generally exhibit higher LogP values than amides, enhancing membrane permeability and bioavailability .
Thioamides vs. Amides:
  • Stability : Thioamides are less prone to hydrolysis than amides due to weaker nucleophilic attack at the thiocarbonyl group .
  • Synthetic Utility :
    • N,N-Diethylacetamide is widely used as a polar aprotic solvent and reagent in organic synthesis .
    • Thioamides like this compound serve as precursors for heterocyclic compounds (e.g., thiazoles) and metal coordination complexes .
  • Biological Activity : Thioamides are prominent in antithyroid drugs (e.g., methimazole) due to their ability to inhibit thyroid peroxidase, a property absent in traditional amides .

Key Differences :

  • Toxicity : Thioamides may release hydrogen sulfide (H₂S) under decomposition, posing additional risks compared to amides .
  • Regulatory Status : N,N-Dimethylacetamide is regulated under USP standards for purity (≥99%) and distillation range (164.5–167.5°C) , while thioamides may face stricter controls due to reactive sulfur content.

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